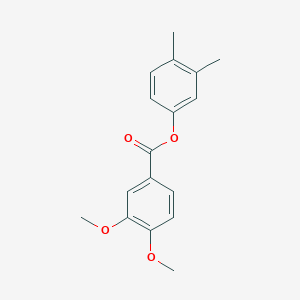![molecular formula C17H20ClN3O3S B5574605 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5574605.png)
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0913904 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis in Pharmaceutical Research
The compound is used in the synthesis of novel antibiotics and antiviral agents. For example, it has been utilized in the one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide, a raw material for aminosulfamoyl-containing side chains in new carbapenem antibiotics (Masui et al., 2004). Additionally, its derivatives have been explored for their antiviral activities, particularly in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with potential antiviral properties (Saxena et al., 1988).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their pro-apoptotic effects in various cancer cell lines. These studies focus on their ability to activate apoptotic genes and pathways, such as p38 and ERK phosphorylation, which are crucial in cancer cell death (Cumaoğlu et al., 2015).
Materials Science and Membrane Technology
The compound's derivatives have been used in the synthesis of novel polymers for desalination studies. These studies involve the creation of composite membranes for salt rejection and water flux analysis, which are important in water purification and desalination processes (Padaki et al., 2013).
Heterocyclic Chemistry
It plays a significant role in the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals. Derivatives of this compound have been used to create a range of heterocyclic structures with potential medicinal applications, such as thienopyridines and other fused derivatives (Harb et al., 2006).
Chemical Nucleases and Enzyme Inhibitors
Derivatives of this compound have been investigated as potential chemical nucleases, particularly in the presence of certain metal ions like copper. These studies contribute to understanding the mechanisms of DNA cleavage, which is crucial in genetics and biochemistry (Macías et al., 2006). Also, its derivatives have been studied as inhibitors of carbonic anhydrase isozymes, which are important in various physiological processes (Scozzafava & Supuran, 1999).
Propriétés
IUPAC Name |
4-(3-chloro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-5-2-4-15(18)12-16)11-3-6-17(22)20-13-14-7-9-19-10-8-14/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAIZHYNEFDASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)NCC1=CC=NC=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574526.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone](/img/structure/B5574534.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5574547.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5574563.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5574572.png)


![2-{1-[2-(3-pyridinyloxy)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5574597.png)
![(4aR*,7aS*)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5574615.png)

![3-(2-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5574622.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5574624.png)
![3-acetyl-2-[(2,4-dimethylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B5574630.png)
